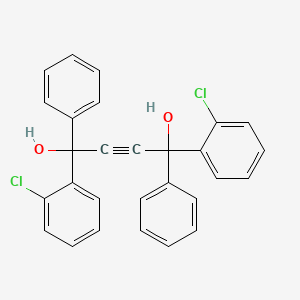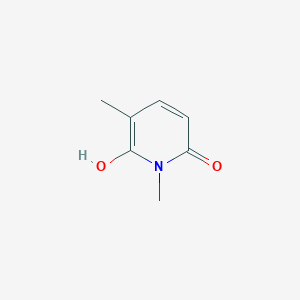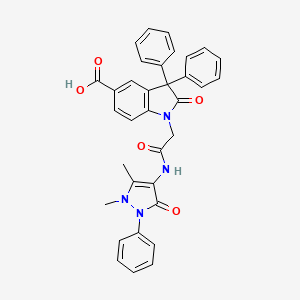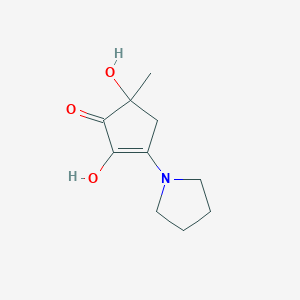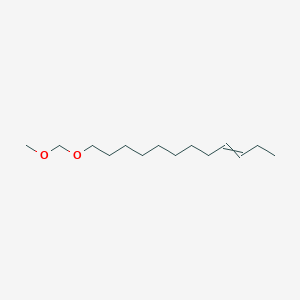![molecular formula C10H21O7P2-3 B14344615 [Decoxy(oxido)phosphoryl] phosphate CAS No. 105697-61-8](/img/structure/B14344615.png)
[Decoxy(oxido)phosphoryl] phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[Decoxy(oxido)phosphoryl] phosphate is a chemical compound with the molecular formula C10H22O7P2 It is known for its unique structure, which includes a phosphoryl group bonded to a decoxy group and an oxido group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [Decoxy(oxido)phosphoryl] phosphate typically involves the reaction of decanol with phosphoryl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then oxidized to yield the final product. The reaction conditions often include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous conditions using solvents like dichloromethane
Reaction Time: Several hours to overnight
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and impurities.
Análisis De Reacciones Químicas
Types of Reactions
[Decoxy(oxido)phosphoryl] phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state products.
Reduction: It can be reduced under specific conditions to yield lower oxidation state products.
Substitution: The phosphoryl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while reduction could produce phosphine oxides.
Aplicaciones Científicas De Investigación
[Decoxy(oxido)phosphoryl] phosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving phosphate metabolism.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of [Decoxy(oxido)phosphoryl] phosphate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a phosphorylating agent, transferring its phosphoryl group to specific substrates. This process is mediated by the formation of a transition state complex, which facilitates the transfer of the phosphoryl group.
Comparación Con Compuestos Similares
Similar Compounds
Phosphoryl chloride: A related compound used in similar synthetic applications.
Decyl phosphate: Shares structural similarities but differs in its reactivity and applications.
Oxido-phosphoryl derivatives: Compounds with similar functional groups but varying in their specific substituents.
Uniqueness
[Decoxy(oxido)phosphoryl] phosphate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo multiple types of chemical reactions and its versatility in scientific research make it a valuable compound in various fields.
Propiedades
Número CAS |
105697-61-8 |
|---|---|
Fórmula molecular |
C10H21O7P2-3 |
Peso molecular |
315.22 g/mol |
Nombre IUPAC |
[decoxy(oxido)phosphoryl] phosphate |
InChI |
InChI=1S/C10H24O7P2/c1-2-3-4-5-6-7-8-9-10-16-19(14,15)17-18(11,12)13/h2-10H2,1H3,(H,14,15)(H2,11,12,13)/p-3 |
Clave InChI |
CEKGTJRVHWDNJJ-UHFFFAOYSA-K |
SMILES canónico |
CCCCCCCCCCOP(=O)([O-])OP(=O)([O-])[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




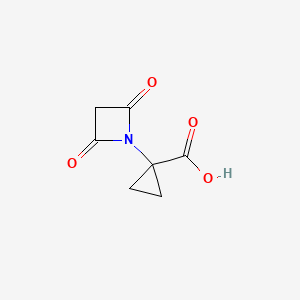

![(3-phenoxyphenyl)methyl (1R,3S)-3-[(2S)-1-(1,3-dioxoisoindol-2-yl)-3,3-dimethylaziridin-2-yl]-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B14344552.png)
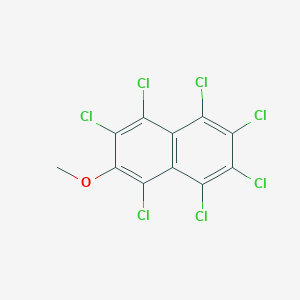
![N-butyl-N-[2-(2,3,4,5,6-pentachlorophenyl)sulfanylethyl]butan-1-amine](/img/structure/B14344562.png)
